molecular formula C7H10N2O B2704486 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine CAS No. 95924-27-9

3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine

Cat. No.: B2704486
CAS No.: 95924-27-9
M. Wt: 138.17
InChI Key: GFSGKPYPGLEOOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine is a heterocyclic compound featuring an oxazole ring substituted with a 1-methylcyclopropyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structural features of this compound contribute to its distinct chemical properties and reactivity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cycloaddition reaction between nitrile oxides and dipolarophiles, which can be catalyzed by metals such as copper (I) or ruthenium (II) under mild basic conditions .

Industrial Production Methods

In industrial settings, the synthesis of 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine may involve scalable processes that optimize yield and purity. Metal-free synthetic routes are preferred to avoid the drawbacks associated with metal catalysts, such as high costs, toxicity, and waste generation . These methods often employ eco-friendly reagents and conditions to ensure sustainability and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications in medicinal chemistry and materials science.

Scientific Research Applications

3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine is unique due to the presence of both the 1-methylcyclopropyl group and the oxazole ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3-(1-methylcyclopropyl)-1,2-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-7(2-3-7)5-4-6(8)10-9-5/h4H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSGKPYPGLEOOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C2=NOC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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